

# 3-(butylthio)propanoic acid chemical structure and properties

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## Compound of Interest

Compound Name: 3-(butylthio)propanoic acid

Cat. No.: B1346146

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## An In-depth Technical Guide to 3-(butylthio)propanoic acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of **3-(butylthio)propanoic acid**. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

## Chemical Identity and Properties

**3-(butylthio)propanoic acid** is an organosulfur compound featuring a carboxylic acid functional group and a butyl thioether. Its structure is characterized by a propanoic acid backbone with a butyl group attached via a sulfur atom at the 3-position.

Chemical Structure:

Table 1: Chemical and Physical Properties of **3-(butylthio)propanoic acid**

Property	Value	Source(s)
CAS Number	22002-73-9	[1]
Molecular Formula	C7H14O2S	[1]
Molecular Weight	162.25 g/mol	[1]
Boiling Point	270.7 ± 23.0 °C at 760 mmHg (for isomer 3-(sec-butylthio)propionic acid)	
Density	1.1 ± 0.1 g/cm <sup>3</sup> (for isomer 3-(sec-butylthio)propionic acid)	
Canonical SMILES	CCCCSCCC(=O)O	

Note: Specific experimental data for the boiling point and density of the n-butyl isomer were not available. Data for the sec-butyl isomer is provided for approximation.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **3-(butylthio)propanoic acid** is not readily available. However, based on the safety profiles of structurally similar compounds, such as other thioether carboxylic acids, caution should be exercised when handling this chemical.[2][3]

Table 2: Inferred GHS Hazard Classification

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation	H335: May cause respiratory irritation

Disclaimer: This classification is inferred from related compounds and should be used for guidance only. A comprehensive risk assessment should be conducted before handling.

Recommended Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
- P264: Wash hands thoroughly after handling.[2]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

## Synthesis of 3-(butylthio)propanoic acid

The synthesis of **3-(butylthio)propanoic acid** can be effectively achieved via a nucleophilic thiol-Michael addition reaction. This method involves the addition of a thiol (1-butanethiol) across the double bond of an  $\alpha,\beta$ -unsaturated carbonyl compound (acrylic acid). The reaction is typically catalyzed by a base or a nucleophile.[4][5][6]

## Experimental Protocol: Michael Addition of 1-Butanethiol to Acrylic Acid

This protocol describes a general procedure for the synthesis of **3-(butylthio)propanoic acid**.

Materials:

- 1-Butanethiol
- Acrylic Acid
- Triethylamine (catalyst)

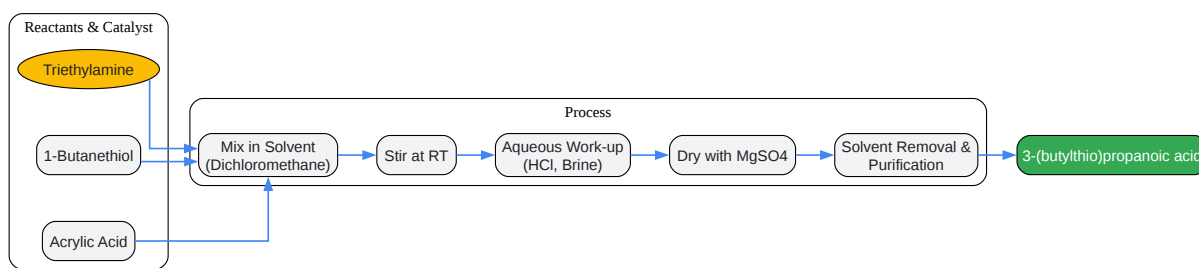
- Dichloromethane (solvent)
- 1 M Hydrochloric Acid
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a well-ventilated fume hood, dissolve acrylic acid (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- **Addition of Thiol:** Add 1-butanethiol (1.1 equivalents) to the solution.
- **Catalyst Addition:** Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the mixture.
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (acrylic acid) is consumed.
- **Work-up:**
  - Transfer the reaction mixture to a separatory funnel.
  - Wash the organic layer sequentially with 1 M HCl and brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
  - Filter the mixture to remove the drying agent.

- Purification:
  - Remove the solvent from the filtrate using a rotary evaporator.
  - The crude product can be further purified by vacuum distillation or column chromatography to yield pure **3-(butylthio)propanoic acid**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-(butylthio)propanoic acid**.

## Biological Activity and Potential Applications

While no specific studies on the biological activity of **3-(butylthio)propanoic acid** were identified, the activities of related compounds provide insights into its potential roles and applications.

### Analogy to 3-(methylthio)propanoic acid (MTPA)

3-(methylthio)propanoic acid (MTPA), a close structural analog, is a known intermediate in the metabolism of methionine.<sup>[7][8]</sup> MTPA has demonstrated antifungal and nematicidal properties.

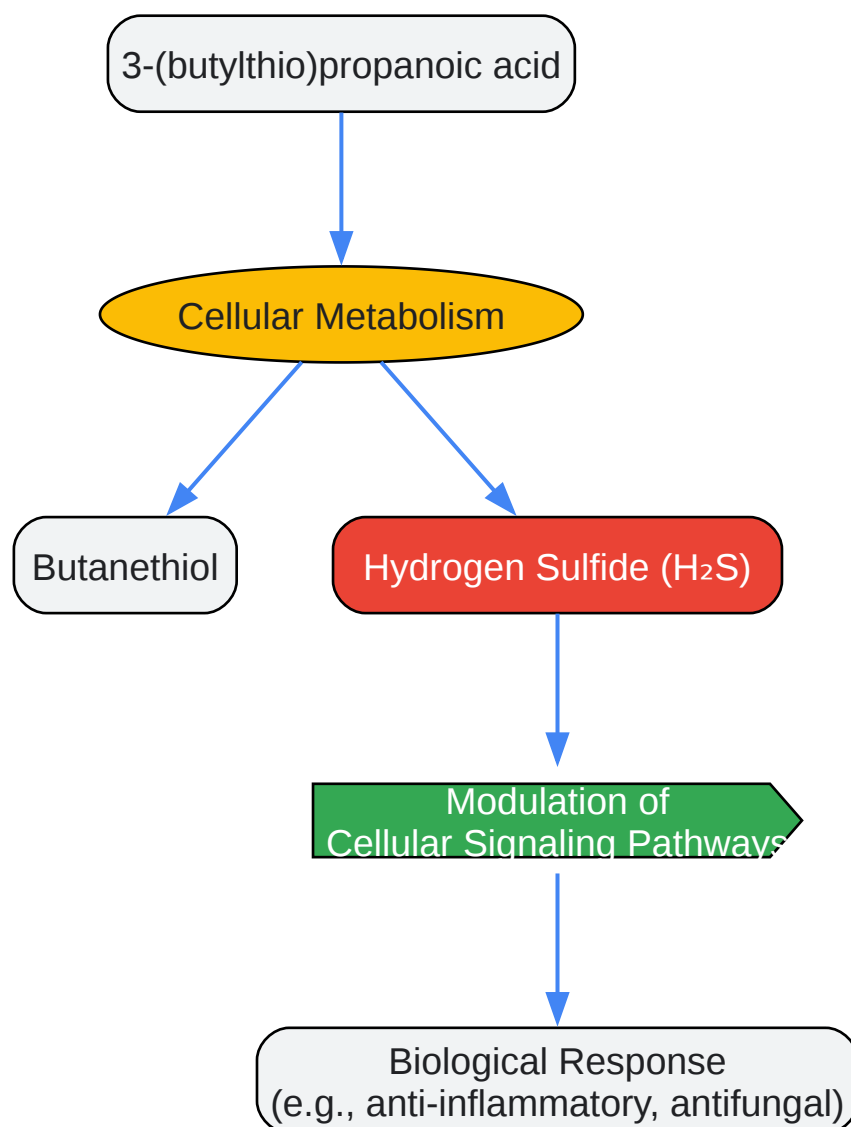
[7] Its biological effects are believed to be mediated through its metabolic conversion to methanethiol and subsequently to hydrogen sulfide ( $\text{H}_2\text{S}$ ), a significant gasotransmitter involved in various signaling pathways.[7] It is plausible that **3-(butylthio)propanoic acid** could be metabolized in a similar fashion, potentially releasing butanethiol and  $\text{H}_2\text{S}$ , and thus may exhibit analogous biological activities.

## Propionic Acid Metabolism

The propanoic acid moiety of the molecule is a key feature. In mammals, propionic acid is metabolized via conversion to propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized and rearranged to form succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid (TCA) cycle, a central pathway in cellular energy metabolism.[9][10] This suggests that **3-(butylthio)propanoic acid** could potentially enter cellular metabolism following cleavage of the thioether bond.

## Potential Signaling Pathway

Based on the metabolism of the related compound MTPA to  $\text{H}_2\text{S}$ , a hypothetical signaling pathway for **3-(butylthio)propanoic acid** can be proposed.



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Caption: Hypothetical metabolic and signaling pathway of **3-(butylthio)propanoic acid**.

## Applications in Drug Development

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[11] Although **3-(butylthio)propanoic acid** lacks an aryl group, its propanoic acid structure suggests it could serve as a scaffold or starting material in the synthesis of novel therapeutic agents. The thioether linkage offers a site for further chemical modification, allowing for the development of derivatives with tailored properties.

## Conclusion

**3-(butylthio)propanoic acid** is a thioether derivative of propanoic acid with potential for further investigation. While specific data on its physical properties and biological activities are limited, its synthesis is straightforward via Michael addition. Based on the activities of related compounds, it may possess interesting biological properties and could serve as a valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Further research is warranted to fully characterize this compound and explore its potential applications.

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